5-acetyl-1H-indole-2-carboxylic acid

Overview

Description

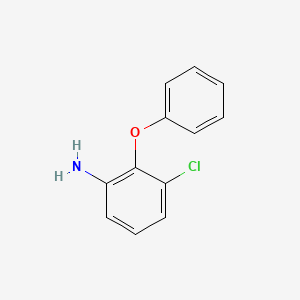

5-acetyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

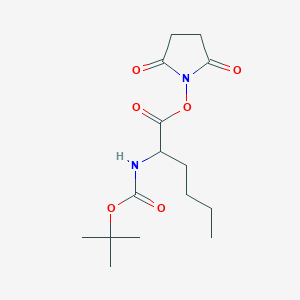

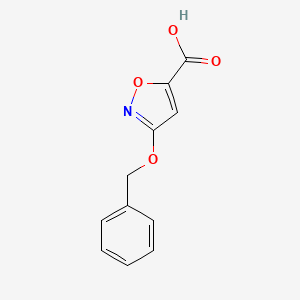

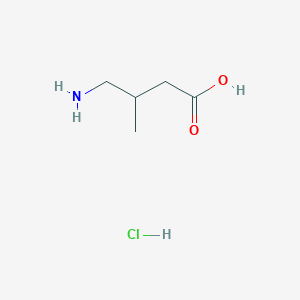

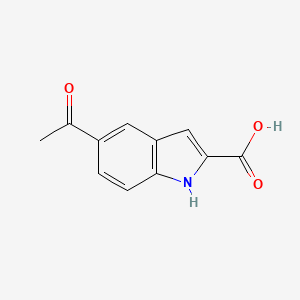

The molecular structure of 5-acetyl-1H-indole-2-carboxylic acid consists of an indole core with an acetyl group at the 5th position and a carboxylic acid group at the 2nd position . The indole core is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-1H-indole-2-carboxylic acid include a molecular weight of 203.194, a density of 1.4±0.1 g/cm3, a boiling point of 478.9±25.0 °C at 760 mmHg, and a flash point of 243.4±23.2 °C .Scientific Research Applications

1. HIV-1 Integrase Strand Transfer Inhibitors

- Application Summary: Indole-2-carboxylic acid derivatives, including 5-acetyl-1H-indole-2-carboxylic acid, have been studied as potential inhibitors of HIV-1 integrase strand transfer, a key process in the life cycle of HIV-1 .

- Methods of Application: The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . A series of indole-2-carboxylic acid derivatives were designed and synthesized for this purpose .

- Results: Compound 17a, one of the synthesized derivatives, was found to markedly inhibit the effect of integrase, with an IC 50 value of 3.11 μM .

2. Synthesis of Alkaloids

- Application Summary: Indole derivatives, including 5-acetyl-1H-indole-2-carboxylic acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have been used in the treatment of various disorders .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not specified in the source .

3. Synthesis of Dibromophakellin and Analogs

- Application Summary: 5-acetyl-1H-indole-2-carboxylic acid has been used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not specified in the source .

4. Synthesis of Pyrrolizidine Alkaloid

- Application Summary: 5-acetyl-1H-indole-2-carboxylic acid has been used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not specified in the source .

5. Stereoselective Preparation of Renieramycin G Analogs

- Application Summary: 5-acetyl-1H-indole-2-carboxylic acid has been used as a reactant for the stereoselective preparation of renieramycin G analogs .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not specified in the source .

6. Gut-Bacteria-Derived Indole in Intestinal and Liver Diseases

- Application Summary: Indole and its derivatives, including 5-acetyl-1H-indole-2-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not specified in the source .

Future Directions

properties

IUPAC Name |

5-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPDGXVPFOREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547227 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1H-indole-2-carboxylic acid | |

CAS RN |

31380-57-1 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.